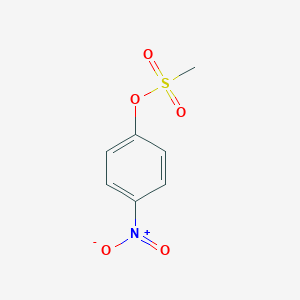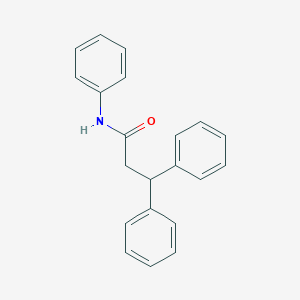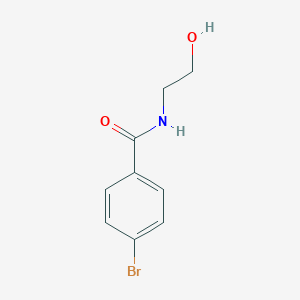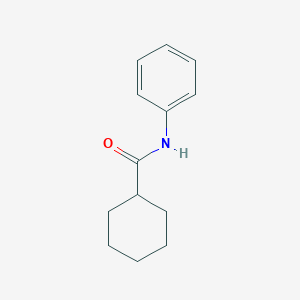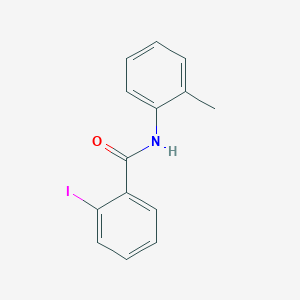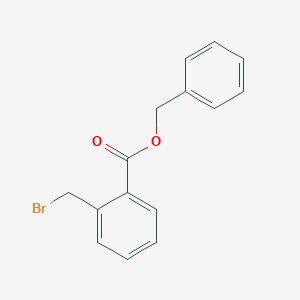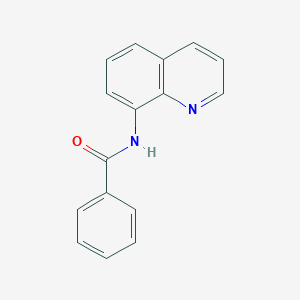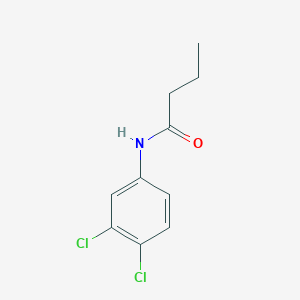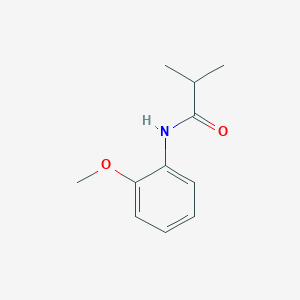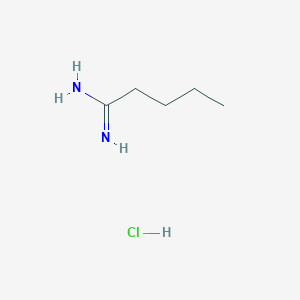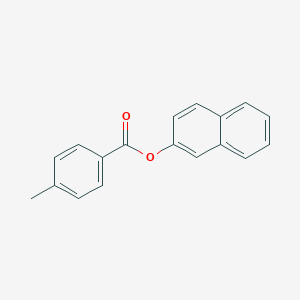
p-Toluic acid, 2-naphthyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Toluic acid, 2-naphthyl ester, also known as 2-Naphthyl p-toluate, is an organic compound with the chemical formula C17H13O2. It is a white crystalline solid that is commonly used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples.
Mécanisme D'action
The mechanism of action of p-Toluic acid, 2-naphthyl ester involves its ability to bind to lipids and become fluorescent upon excitation with ultraviolet light. The fluorescent signal is proportional to the concentration of lipids in the sample, allowing for accurate measurement of lipid content. The probe has been shown to be highly specific for lipids and does not bind to other cellular components, making it an ideal tool for lipid analysis.
Effets Biochimiques Et Physiologiques
P-Toluic acid, 2-naphthyl ester has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using p-Toluic acid, 2-naphthyl ester in laboratory experiments include its high specificity for lipids, its non-toxic nature, and its ease of use. The probe is also highly sensitive, allowing for accurate measurement of lipid content in small samples. However, one limitation of using p-Toluic acid, 2-naphthyl ester is its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Orientations Futures
There are several future directions for the use of p-Toluic acid, 2-naphthyl ester in scientific research. One area of interest is the investigation of lipid metabolism in disease states such as obesity and diabetes. The probe could be used to measure changes in lipid content and distribution in cells and tissues in response to different treatments. Another area of interest is the development of new fluorescent probes for other cellular components, such as proteins and nucleic acids, using p-Toluic acid, 2-naphthyl ester as a template.
Conclusion
In conclusion, p-Toluic acid, 2-naphthyl ester is a valuable tool for scientific research in the field of lipid analysis. Its high specificity for lipids, non-toxic nature, and ease of use make it an ideal fluorescent probe for measuring lipid content in biological samples. While there are some limitations to its use, future directions for research with this compound are promising and may lead to new discoveries in the field of lipid metabolism and beyond.
Méthodes De Synthèse
The synthesis of p-Toluic acid, 2-naphthyl ester involves the reaction between 2-naphthol and p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then hydrolyzed with hydrochloric acid to yield the final product. This method has been widely used in the laboratory to produce high-quality p-Toluic acid, 2-naphthyl ester.
Applications De Recherche Scientifique
P-Toluic acid, 2-naphthyl ester has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of lipids in biological samples. It is commonly used in the analysis of lipid droplets and lipid metabolism in cells. It has also been used to investigate the lipid composition of biological membranes and lipoproteins.
Propriétés
Numéro CAS |
84647-13-2 |
|---|---|
Nom du produit |
p-Toluic acid, 2-naphthyl ester |
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
naphthalen-2-yl 4-methylbenzoate |
InChI |
InChI=1S/C18H14O2/c1-13-6-8-15(9-7-13)18(19)20-17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3 |
Clé InChI |
YFQGMYOMLGSYSX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




